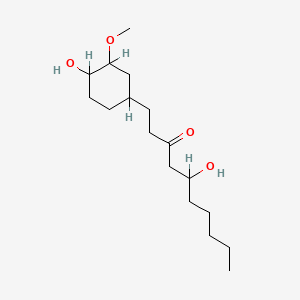
tris(4-tert-butylphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tris(4-tert-butylphenyl)phosphane, also known as tris(4-tert-butylphenyl)phosphine, is an organophosphorus compound with the molecular formula C30H39P. It is a phosphine ligand commonly used in coordination chemistry and catalysis due to its bulky tert-butyl groups, which provide steric protection to the phosphorus atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
tris(4-tert-butylphenyl)phosphane can be synthesized through the reaction of phosphorus trichloride (PCl3) with 4-tert-butylphenylmagnesium bromide (Grignard reagent). The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent oxidation. The general reaction is as follows:
PCl3+3C6H4(C(CH3)3)MgBr→P(C6H4(C(CH3)3))3+3MgBrCl
Industrial Production Methods
Industrial production of phosphine, tris(4-(1,1-dimethylethyl)phenyl)- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
tris(4-tert-butylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in ligand exchange reactions with metal complexes.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Ligand exchange reactions often use metal halides or other metal complexes.
Coordination: Typical conditions involve the use of inert atmospheres and solvents like toluene or dichloromethane.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: New metal-ligand complexes.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
tris(4-tert-butylphenyl)phosphane is widely used in scientific research due to its unique properties:
Chemistry: It serves as a ligand in homogeneous catalysis, particularly in cross-coupling reactions like Suzuki-Miyaura and Heck reactions.
Biology: It is used in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: The compound is involved in the development of pharmaceuticals, especially in drug design and delivery systems.
Industry: It is used in the production of polymers, coatings, and other advanced materials due to its stabilizing properties.
Mechanism of Action
The mechanism of action of phosphine, tris(4-(1,1-dimethylethyl)phenyl)- involves its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The bulky tert-butyl groups provide steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the catalytic process.
Comparison with Similar Compounds
Similar Compounds
- Tris(2,4-di-tert-butylphenyl)phosphite
- Tris(1,1-dimethylethyl)phosphine
- tBuXPhos Pd(allyl)Otf
Uniqueness
tris(4-tert-butylphenyl)phosphane is unique due to its specific steric and electronic properties. The tert-butyl groups provide significant steric bulk, making it an excellent ligand for stabilizing reactive metal centers. This property distinguishes it from other phosphine ligands, which may not offer the same level of steric protection.
Properties
CAS No. |
54409-77-7 |
|---|---|
Molecular Formula |
C30H39P |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
tris(4-tert-butylphenyl)phosphane |
InChI |
InChI=1S/C30H39P/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3 |
InChI Key |
UQHFPPSBVOIUFM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |
Key on ui other cas no. |
54409-77-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-cyclohexylphenoxy)-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1617981.png)













